

# A Technical Guide to p-Methoxystilbene: Nomenclature, Properties, Synthesis, and Biological Activity

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## Compound of Interest

Compound Name: *P-Methoxystilbene*

Cat. No.: *B073161*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **p-methoxystilbene**, a stilbenoid of significant interest in various scientific fields. This document details its chemical identity, physicochemical properties, established synthetic protocols, and known biological activities, with a focus on its interactions with key signaling pathways.

## Chemical Identity: IUPAC Name and Synonyms

The compound commonly known as **p-methoxystilbene** is systematically named 1-methoxy-4-[(E)-2-phenylethenyl]benzene according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.<sup>[1][2][3][4]</sup> The "(E)" designation specifies the trans configuration of the substituents around the carbon-carbon double bond, which is the more stable isomer.

This compound is also known by a variety of synonyms in scientific literature and commercial catalogs. These include:

- (E)-4-Methoxystilbene<sup>[1][3]</sup>
- trans-4-Methoxystilbene<sup>[1][2][3]</sup>
- 4-Methoxy-trans-stilbene<sup>[1][5]</sup>

- 1-Methoxy-4-(2-phenylethenyl)benzene[3][6][7]
- 1-(p-Methoxyphenyl)-2-phenylethene[1][5][7]
- Anisole, p-styryl-[3][6][7]
- Benzene, 1-methoxy-4-(2-phenylethenyl)-[1][3][7]
- 1-Methoxy-4-styrylbenzene[3][8]

## Physicochemical Properties

A summary of the key physicochemical properties of **p-methoxystilbene** is presented in the table below, compiled from various sources.

Property	Value	References
Molecular Formula	C <sub>15</sub> H <sub>14</sub> O	[5][7][9][10]
Molecular Weight	210.27 g/mol	[1][5][6][9][10]
Appearance	White to very slightly yellowish crystalline powder	[6][11]
Melting Point	135-138 °C	[6]
Boiling Point	289.8 °C (rough estimate)	[6]
Water Solubility	Sparingly soluble (0.061 g/L at 25°C)	[2][6][11]
CAS Number	1142-15-0	[6][9][11]
SMILES	<chem>COC1=CC=C(C=C1)/C=C/C2=CC=CC=C2</chem>	[1][2]
InChIKey	XWYXLYCDZKRCAD-BQYQJAHWSA-N	[1]

# Experimental Protocols: Synthesis of p-Methoxystilbene

The synthesis of **p-methoxystilbene** and other stilbenoids is commonly achieved through olefination reactions. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two of the most prevalent and effective methods.

## Wittig Reaction Protocol

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide to form an alkene. For the synthesis of trans-**p-methoxystilbene**, p-methoxybenzaldehyde can be reacted with benzyltriphenylphosphonium chloride in the presence of a strong base.

Materials:

- p-Anisaldehyde (4-methoxybenzaldehyde)
- Benzyltriphenylphosphonium chloride
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- 50% aqueous sodium hydroxide ( $\text{NaOH}$ )
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Ethanol (for recrystallization)
- Iodine (for isomerization)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzyltriphenylphosphonium chloride and p-anisaldehyde in dichloromethane.
- **Ylide Formation and Reaction:** While stirring the mixture vigorously, add a 50% aqueous solution of sodium hydroxide dropwise through the condenser. The reaction mixture will typically turn yellow, indicating the formation of the ylide.

- **Reflux:** Gently heat the reaction mixture to reflux and maintain for approximately 30 minutes.
- **Workup:** After cooling the reaction mixture, transfer it to a separatory funnel. Dilute with water and dichloromethane to separate the aqueous and organic layers.
- **Extraction:** Wash the organic layer sequentially with water and saturated aqueous sodium bisulfite. Continue washing with water until the aqueous layer is neutral.
- **Drying:** Dry the organic layer over anhydrous sodium sulfate.
- **Isomerization:** Decant the dried dichloromethane solution into a new flask. Add a catalytic amount of iodine and irradiate the solution with a light source (e.g., a 150-W lightbulb) while stirring for approximately one hour to facilitate the isomerization of the (Z)-stilbene to the more stable (E)-stilbene.
- **Purification:** Remove the dichloromethane by rotary evaporation. Recrystallize the crude product from ethanol to obtain pure **trans-p-methoxystilbene**.

## Horner-Wadsworth-Emmons (HWE) Reaction Protocol

The HWE reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. This method often provides excellent stereoselectivity, favoring the formation of (E)-alkenes.

Materials:

- Diethyl benzylphosphonate
- Sodium hydride (NaH) or another suitable base
- Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
- p-Anisaldehyde (4-methoxybenzaldehyde)

Procedure:

- **Phosphonate Deprotonation:** In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, suspend sodium hydride in anhydrous THF. To this suspension, add diethyl

benzylphosphonate dropwise at 0 °C. Allow the mixture to stir until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.

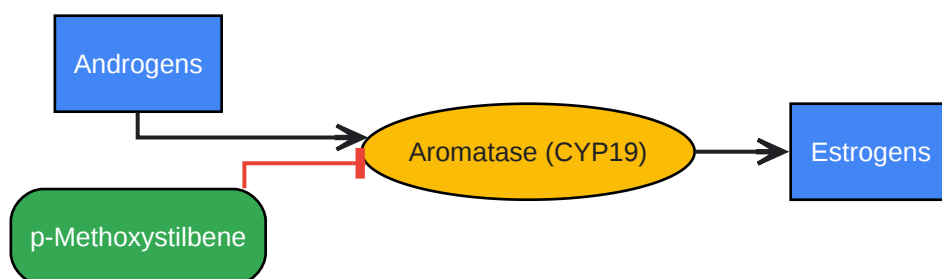
- **Reaction with Aldehyde:** Cool the reaction mixture to 0 °C and add a solution of p-anisaldehyde in anhydrous THF dropwise.
- **Reaction Progression:** Allow the reaction to warm to room temperature and stir for several hours or until completion (monitored by TLC).
- **Quenching and Extraction:** Carefully quench the reaction with saturated aqueous ammonium chloride (NH<sub>4</sub>Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.
- **Washing and Drying:** Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- **Purification:** Concentrate the solution under reduced pressure and purify the resulting crude product by column chromatography or recrystallization to yield pure **trans-p-methoxystilbene**.

## Biological Activity and Signaling Pathways

Methoxy-stilbenes, including **p-methoxystilbene**, have garnered attention for their potential biological activities, particularly in the context of cancer research. Their effects are often attributed to the modulation of key cellular signaling pathways.

### Inhibition of Estrogen Synthesis

Several methoxy-stilbene derivatives have been shown to impact estrogen synthesis, a critical pathway in the development and progression of hormone-dependent breast cancers.<sup>[9]</sup> These compounds can inhibit the activity of aromatase (CYP19), the key enzyme responsible for converting androgens to estrogens.<sup>[9][11]</sup> By reducing the local production of estrogens, methoxy-stilbenes can potentially attenuate estrogen receptor-mediated signaling.

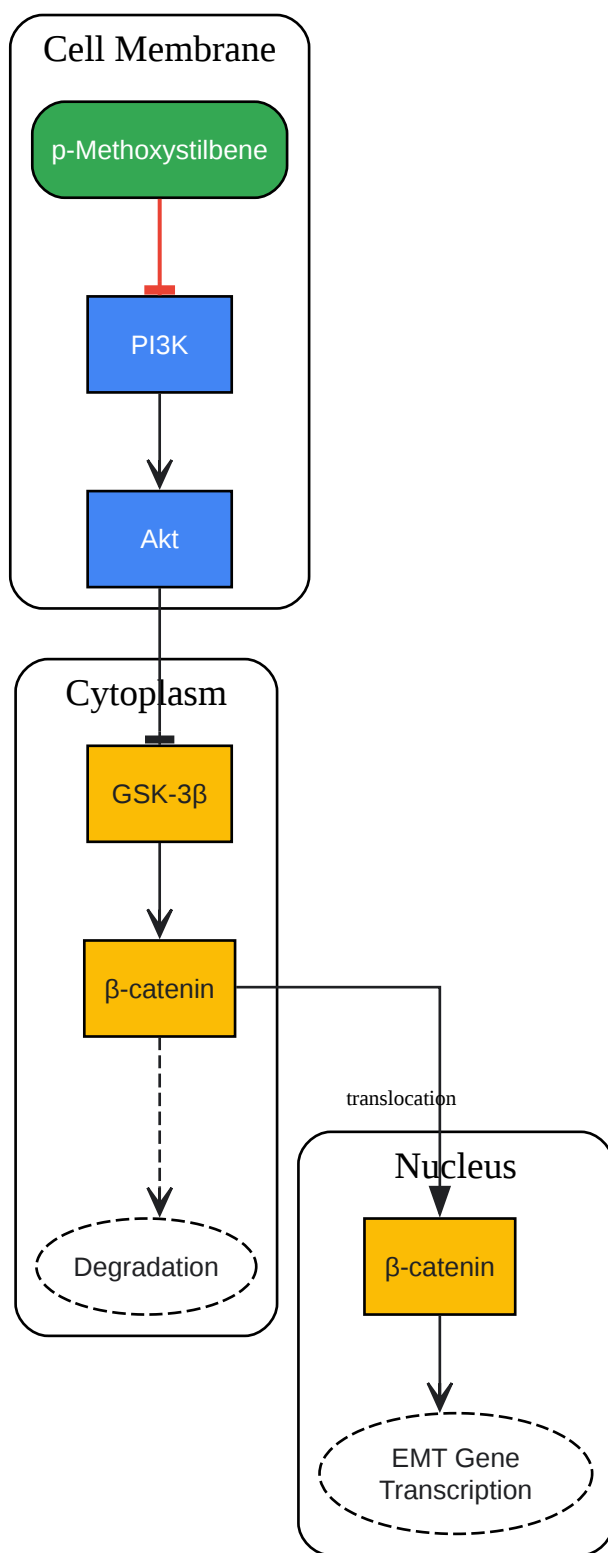


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Caption: **p-Methoxystilbene** inhibits the aromatase (CYP19) enzyme, blocking estrogen synthesis.

## Modulation of PI3K/Akt and Wnt/ $\beta$ -catenin Signaling

Research on related methoxylated stilbenes, such as 3,5,4'-trimethoxystilbene, has demonstrated an ability to suppress cancer cell invasiveness by downregulating the PI3K/Akt and Wnt/ $\beta$ -catenin signaling cascades.[10] Inhibition of Akt phosphorylation leads to the activation of glycogen synthase kinase-3 $\beta$  (GSK-3 $\beta$ ), which in turn promotes the degradation of  $\beta$ -catenin.[10] Reduced nuclear translocation of  $\beta$ -catenin results in the suppression of genes that drive the epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis.



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Caption: **p-Methoxystilbene** can inhibit the PI3K/Akt pathway, leading to  $\beta$ -catenin degradation.

## Conclusion

**p-Methoxystilbene** is a well-characterized stilbenoid with defined chemical and physical properties. Established synthetic routes, such as the Wittig and Horner-Wadsworth-Emmons reactions, allow for its efficient preparation for research purposes. The growing body of evidence on its biological activities, particularly its ability to modulate key signaling pathways implicated in cancer, underscores its potential as a lead compound in drug discovery and development. Further investigation into its mechanisms of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

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